molecular formula C12H15FO2 B7859794 1-(2-Butoxy-5-fluorophenyl)ethanone

1-(2-Butoxy-5-fluorophenyl)ethanone

Cat. No.: B7859794
M. Wt: 210.24 g/mol
InChI Key: QDYYBCGQMSZSBW-UHFFFAOYSA-N
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Description

1-(2-Butoxy-5-fluorophenyl)ethanone is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.25 g/mol . It is identified by the CAS Registry Number 1094711-04-2 and the SMILES notation CCCCOc1ccc(cc1C(=O)C)F, which describes its molecular structure featuring a butoxy chain and a fluoro substituent on the acetophenone ring system . This structure contributes to its physical properties, including a calculated LogP of 3.21, indicating moderate lipophilicity, and a polar surface area of 26.3 Ų . As a fluorinated aromatic ketone, this compound serves as a valuable synthetic building block in organic chemistry and pharmaceutical research. Researchers utilize this structural motif in the development of advanced materials and in the synthesis of more complex molecules for various investigational purposes. The butoxy side chain can influence the compound's solubility and bioavailability, making it an intermediate of interest in medicinal chemistry programs . This product is intended for research and development activities in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound. Available for global shipping from multiple stock locations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-butoxy-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-4-7-15-12-6-5-10(13)8-11(12)9(2)14/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYYBCGQMSZSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 2 Butoxy 5 Fluorophenyl Ethanone and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Fluorobutoxyphenyl Ring

The susceptibility of the aromatic ring in 1-(2-Butoxy-5-fluorophenyl)ethanone to electrophilic attack is controlled by the cumulative effects of the butoxy, fluoro, and acetyl groups. These substituents influence both the rate of reaction and the regiochemical outcome of the substitution.

Regioselectivity and Electronic Effects of Butoxy and Fluoro Substituents

The directing effects of the butoxy and fluoro substituents are critical in determining the position of electrophilic attack.

Fluoro Group: The fluorine atom at the C5 position is a deactivating group. While it possesses a +R effect due to its lone pairs, its very high electronegativity results in a strong -I effect that withdraws electron density from the ring. libretexts.org Unlike other halogens, where the inductive effect strongly outweighs resonance, fluorine's effect is more nuanced, but it still deactivates the ring compared to benzene (B151609). masterorganicchemistry.com Despite being deactivating, it is an ortho, para-director, meaning it directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. libretexts.org

The regioselectivity of an electrophilic aromatic substitution reaction is determined by the interplay of these directing effects. The available positions for substitution on the ring are C3, C4, and C6.

The activating butoxy group directs towards C3 (ortho). The para position (C6) is sterically hindered by the adjacent acetyl group.

The deactivating fluoro group directs towards C4 (para) and C6 (ortho).

The powerful activating nature of the alkoxy group often dominates the directing effects. However, the combined influence suggests that substitution could occur at either the C3 or C4 position, with the precise outcome depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Influence of Butoxy Group (C2) Influence of Fluoro Group (C5) Predicted Outcome
C3 Activating (ortho) Deactivating (meta) Possible product
C4 Activating (meta) Deactivating (para) Likely major product

| C6 | Activating (para) | Deactivating (ortho) | Sterically hindered |

Influence of the Acetyl Group on Aromatic Reactivity

The acetyl group (ethanone) at the C1 position is a potent deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a strong negative resonance effect (-R). minia.edu.eg This significantly reduces the ring's nucleophilicity, making electrophilic substitution reactions considerably slower than for benzene. lumenlearning.com

As a meta-director, the acetyl group directs incoming electrophiles to the C3 and C5 positions.

Its influence at C3 reinforces the directing effect of the butoxy group.

Its influence at C5 is blocked by the fluoro substituent.

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a key site of reactivity, characterized by its electrophilic carbon atom, which is susceptible to nucleophilic attack. libretexts.org

Nucleophilic Addition Reactions and Subsequent Transformations

Aldehydes and ketones readily undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater polarization of the carbonyl group. libretexts.orgyoutube.com

For this compound, several key transformations are possible:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 1-(2-butoxy-5-fluorophenyl)ethanol.

Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), would produce a tertiary alcohol after acidic workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically catalyzed by a base, yields a cyanohydrin.

Table 2: Representative Nucleophilic Additions to Substituted Acetophenones

Reaction Type Reagent Product Type
Reduction NaBH₄, MeOH Secondary Alcohol
Grignard Reaction 1. CH₃MgBr, Et₂O; 2. H₃O⁺ Tertiary Alcohol
Cyanohydrin Formation KCN, H₂SO₄ Cyanohydrin

Condensation and Cyclization Reactions Utilizing the Ketone Functionality

The α-hydrogens of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of condensation and cyclization reactions.

Aldol (B89426) Condensation: In the presence of a base like sodium ethoxide, acetophenone (B1666503) can undergo self-condensation. youtube.com

Claisen-Schmidt Condensation: The compound can react with non-enolizable aldehydes (e.g., benzaldehyde) in the presence of an acid or base catalyst to form α,β-unsaturated ketones, commonly known as chalcones.

Heterocycle Synthesis: Substituted acetophenones are versatile precursors for the synthesis of various heterocyclic compounds. For instance, they can react with elemental sulfur and ammonium acetate (B1210297) to form imidazothiones. nih.gov They also serve as starting materials for synthesizing hydrazone derivatives with potential biological activity through condensation with hydrazines. rasayanjournal.co.in

Metal-Catalyzed Coupling and Functionalization Reactions

Transition-metal-catalyzed reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While the C-F bond in this compound is generally robust, the molecule can be functionalized through reactions involving the ketone or C-H bonds.

A modern approach to involve ketones in cross-coupling reactions is to first convert them into a more reactive functional group.

Via N-tert-butylhydrazones: The ketone can be converted to its N-tert-butylhydrazone. This derivative can then act as an acyl anion equivalent in palladium-catalyzed coupling reactions with aryl bromides to form new aryl ketones after hydrolysis. organic-chemistry.org

Via Enol Triflates: Another strategy involves the formation of an enol triflate from the ketone, which can then participate in various palladium-catalyzed cross-coupling reactions.

These methods expand the utility of ketones, allowing them to be used as precursors for a wide range of more complex molecules. researchgate.net Gold-catalyzed methods have also been developed for the synthesis of α-aryl ketones from alkynes and aryl iodides. acs.org

Table 3: Potential Metal-Catalyzed Transformations

Reaction Name Substrate Modification Catalyst Coupling Partner Product Type
Suzuki Coupling Conversion to enol triflate Pd(PPh₃)₄ Arylboronic acid Aryl-substituted alkene
Hartwig-Buchwald Amination Conversion to enol triflate Pd catalyst Amine Enamine

C-H Activation Studies on Substituted Phenyl Rings

Direct C-H activation is a powerful strategy for molecular functionalization that avoids the pre-installation of activating groups, offering a more atom-economical and efficient synthetic route. mdpi.com For substituted phenyl rings like that in this compound, the primary challenge lies in achieving regioselectivity due to the presence of multiple, electronically distinct C-H bonds.

Research into the C-H functionalization of related fluorinated molecules has shown that transition-metal catalysis is a viable approach. nih.gov Palladium-catalyzed reactions, in particular, have been employed for the ortho-C-H functionalization of various aromatic compounds. nih.gov In the case of this compound, the acetyl group can act as a directing group, guiding the catalyst to one of the ortho C-H bonds. However, the presence of the bulky butoxy group at the other ortho position presents a significant steric hindrance. This steric crowding would likely favor C-H activation at the C6 position, adjacent to the acetyl group and meta to the fluorine atom.

Recent advancements have demonstrated C-H activation even across saturated rings, using specialized ligands to position a palladium catalyst to break a specific carbon-hydrogen bond. scripps.edu While this applies to alicyclic systems, the underlying principle of using tailored ligands to overcome steric hindrance and achieve site-selectivity is highly relevant to complex aromatic systems. scripps.edu The functionalization is guided by a directing group, which for this compound would be the ketone. mdpi.com

Below is a table summarizing potential C-H activation strategies applicable to substituted phenyl rings, based on studies of analogous systems.

Catalyst SystemDirecting GroupTargeted PositionPotential FunctionalizationRef.
Palladium(II) Acetate / LigandKetoneOrtho to Ketone (C6)Arylation, Alkylation, Acylation nih.gov
Rhodium(III) ComplexesKetoneOrtho to Ketone (C6)Olefination, Amidation mdpi.com
Ruthenium(II) ComplexesKetoneOrtho to Ketone (C6)Arylation with Aryl Boronates mdpi.com

Cross-Coupling Methodologies for Further Derivatization

Cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of aromatic scaffolds. The phenyl ring of this compound, if converted to an aryl halide or triflate, becomes an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Common cross-coupling reactions that could be employed for the derivatization of an appropriately modified this compound backbone include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com An aryl bromide analog of the title compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents. mdpi.com

Hiyama Coupling: This involves the coupling of organosilanes with organic halides. mdpi.com The mechanism typically proceeds through oxidative addition, transmetalation, and reductive elimination. mdpi.com

Fukuyama Coupling: This method is used to synthesize ketones from thioesters and organozinc reagents. researchgate.net While not directly applicable to derivatizing the phenyl ring itself, it represents a synthetic route to the core structure. A proposed mechanism involves both heterogeneous and homogeneous catalytic cycles. researchgate.net

Ketone Synthesis via Ester Coupling: A palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds can also yield ketones under mild conditions. organic-chemistry.org This highlights the versatility of cross-coupling in constructing the core structure of such compounds.

The table below outlines representative conditions for these cross-coupling reactions, which are broadly applicable to aryl halides and triflates.

Reaction NameCatalyst/LigandCoupling PartnerKey FeaturesRef.
Suzuki-Miyaura Pd(PPh₃)₄Organoboron compoundsMild conditions, high functional group tolerance mdpi.com
Hiyama Pd(OAc)₂ / DABCOOrganosilanesActivated by a fluoride (B91410) source (e.g., TBAF) mdpi.com
Fukuyama Pd(OAc)₂ or Pd/COrganozinc reagentsEfficient synthesis of multifunctional ketones researchgate.net
Ester Coupling Pd(OAc)₂ / PPh₃Organoboron compoundsUtilizes 2-pyridyl esters as substrates organic-chemistry.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For a molecule like this compound, key transformations include its synthesis and the reactions of its ketone functional group.

Elucidation of Reaction Mechanisms in Novel Synthetic Routes

The synthesis of substituted ketones often relies on cross-coupling reactions. The general mechanism for palladium-catalyzed couplings, such as the Hiyama reaction, is well-established and involves a catalytic cycle: mdpi.com

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organometallic coupling partner (e.g., R-Si) transfers its organic group to the palladium center, displacing the halide and forming a new intermediate (Ar-Pd-R).

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond (Ar-R) and regenerating the Pd(0) catalyst. mdpi.com

Transformations involving the ketone group are also of significant interest. For instance, the asymmetric transfer hydrogenation (ATH) of aryl alkyl ketones to produce chiral alcohols is a well-studied process. Mechanistic investigations using ruthenium catalysts have shown that the hydride transfer from the hydrogen donor (e.g., isopropanol) to the ketone is the rate-determining step. nih.gov These studies propose an outer-sphere mechanism where a bifunctional catalyst facilitates the transfer of a hydride to the carbonyl carbon. nih.gov

Another relevant mechanistic pathway is the "borrowing hydrogen" process, where a catalyst temporarily "borrows" hydrogen from an alcohol to form a ketone intermediate, which then reacts further before the hydrogen is returned. acs.org This process is critical in reactions like the formal hydroamination of allyl alcohols to γ-amino alcohols, where an α,β-unsaturated ketone is formed as a key intermediate. acs.org

Stereochemical Aspects of Reactions Yielding Analogous Compounds

The ketone functionality in this compound is a prochiral center. Its reduction can lead to the formation of a new chiral center, resulting in a chiral secondary alcohol. The stereochemical outcome of such reactions is a critical aspect of asymmetric synthesis. researchgate.net

When an achiral starting material is converted to a chiral product without the influence of a chiral agent, a racemic mixture (a 50:50 mix of enantiomers) is always formed. libretexts.org This is because the attack of a reagent (e.g., a hydride) on the planar carbonyl group is equally likely from either face. libretexts.org

Achieving stereoselectivity requires the use of chiral reagents, catalysts, or auxiliaries. acs.org For example, the asymmetric reduction of fluorinated ketones using chiral organoboranes derived from α-pinene can produce organofluorine compounds in very high enantiomeric excess. acs.org The presence of fluorine in the molecule can influence the stereochemical outcome of these reactions. acs.orgresearchgate.net

Cross-coupling reactions can also exhibit stereospecificity. For instance, palladium-catalyzed cross-coupling of enantioenriched secondary alkylboron nucleophiles with aryl chlorides has been shown to proceed with a high degree of stereospecificity, typically through an inversion of the absolute configuration at the chiral center. nih.govacs.org This implies that if a chiral fragment were to be coupled to the phenyl ring of a this compound derivative, the stereochemistry could be controlled.

The stereochemical course of a reaction depends heavily on its mechanism. slideshare.net

SN2-type reactions proceed with inversion of configuration in a single step. libretexts.org

SN1-type reactions , which proceed through a planar carbocation intermediate, typically lead to racemization. libretexts.org

Understanding these principles is essential for designing syntheses of optically active compounds analogous to this compound. slideshare.net

Role As a Building Block in Complex Chemical Synthesis

Strategic Application in the Construction of Advanced Organic Scaffolds

The structure of 1-(2-Butoxy-5-fluorophenyl)ethanone is primed for elaboration into more complex, three-dimensional structures. The ketone's carbonyl group and adjacent α-protons are key handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows chemists to strategically build upon its core phenyl ring, leading to advanced scaffolds with tailored properties.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Fluorinated ketones like this compound are valuable precursors for creating functionalized heterocyclic systems. researchgate.net The ketone functionality can participate in a variety of cyclization and condensation reactions to form rings containing nitrogen, oxygen, or sulfur.

For instance, the acetyl group can undergo condensation with binucleophiles to construct various heterocyclic frameworks. A plausible reaction involves a Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile, followed by a Michael-type addition and cyclization with a nucleophile. mdpi.com This general approach can be adapted to synthesize a diverse range of heterocycles, including pyrimidines, imidazoles, and others, all bearing the 2-butoxy-5-fluorophenyl substituent. The presence of the fluorine atom in the final product is often desirable for modulating bioactivity and physicochemical properties like metabolic stability and binding affinity. scispace.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a powerful tool for generating molecular diversity efficiently. mdpi.comnih.gov Ketones are frequently employed as the carbonyl component in various MCRs.

This compound can serve as a key input for such reactions. For example, in a three-component reaction, it could react with an amine and a cyanide source (e.g., in a Strecker-type synthesis) or with an aldehyde and an amine/ammonia (B1221849) source (e.g., in a Hantzsch-type dihydropyridine (B1217469) synthesis) to rapidly assemble complex molecular scaffolds. The resulting products would incorporate the fluorinated phenyl ring, offering a direct route to libraries of structurally diverse compounds for screening in drug discovery programs. The operational simplicity and high atom economy of MCRs make this a particularly attractive strategy for scaffold diversification. nih.gov

Table 1: Potential Multicomponent Reactions Involving this compound

Reaction NameReactant 1Reactant 2Reactant 3Resulting Scaffold
Biginelli ReactionThis compoundAn AldehydeUrea or ThioureaDihydropyrimidinone
Hantzsch Dihydropyridine SynthesisThis compound (as β-ketoester derivative)An AldehydeAmmoniaDihydropyridine
Asinger ReactionThis compoundSulfurAn AmineThiazoline

Contribution to the Synthesis of Privileged Molecular Frameworks

"Privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets, often serving as a fertile starting point for drug development. The synthesis of novel analogs of these frameworks is a major focus of medicinal chemistry. The unique substitution pattern of this compound makes it an ideal starting material for creating new, potentially privileged structures. The fluorine atom can enhance binding interactions and improve metabolic stability, while the butoxy group can modulate lipophilicity and cell permeability. By using this building block, chemists can access novel chemical space within established privileged scaffold classes.

Design Principles for Utilizing Fluorinated Ketones in Synthetic Pathways

The effective use of fluorinated ketones like this compound in synthesis relies on understanding the interplay of its functional groups. sapub.orgresearchgate.net The reactivity of the ketone, particularly its ability to form an enol or enolate, is central to many transformations. sapub.org Electrophilic fluorinating agents, for instance, often react with the enol tautomer of a ketone. scispace.com The electronic properties of the fluorinated aromatic ring influence the acidity of the α-protons and the reactivity of the carbonyl group.

In recent years, drug discovery has shifted towards molecules with greater three-dimensional, or sp³-rich, character, as these often exhibit improved selectivity and better physicochemical properties compared to flat, aromatic compounds. nih.govrsc.org The sp²-hybridized carbonyl carbon of a ketone is an ideal anchor point for introducing sp³ character.

Several strategies can be employed with this compound:

Reduction: Reduction of the ketone to a secondary alcohol converts the sp² carbon to an sp³ stereocenter.

Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl, creating a tertiary alcohol and a new carbon-carbon bond, further increasing sp³ complexity.

Reductive Amination: Conversion of the ketone to an amine introduces a key pharmacophoric group and an sp³-hybridized carbon.

C-H Functionalization: Modern methods allow for the functionalization of C(sp³)–H bonds, which could be applied to the butoxy group or to alkyl chains introduced at the ketone. nih.govresearchgate.netescholarship.org

The substituents on the phenyl ring are not mere spectators; they are critical tools for fine-tuning the properties of the final molecule.

Fluorine: The 5-fluoro substituent has several predictable effects. Its high electronegativity can influence the acidity of nearby protons and create favorable electrostatic interactions with biological targets (e.g., hydrogen bond accepting or dipole interactions). Furthermore, replacing a hydrogen atom with fluorine often blocks sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. scispace.com

Butoxy Group: The 2-butoxy group significantly impacts the molecule's physical properties. As a relatively large, non-polar ether, it increases lipophilicity (fat solubility), which can enhance membrane permeability. nih.gov Its steric bulk can also be used to influence the conformation of the molecule or to direct reactions at other sites by blocking certain approaches to the core scaffold.

By understanding and utilizing these effects, chemists can rationally design synthetic pathways starting from this compound to produce complex molecules with a desired profile of activity, selectivity, and pharmacokinetic properties.

Advanced Analytical Characterization Methods for Structural and Purity Assessment

Development and Application of Chromatographic Techniques

Chromatographic methods are indispensable for separating 1-(2-butoxy-5-fluorophenyl)ethanone from reaction byproducts and starting materials, thereby enabling accurate purity assessment.

Optimization of High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The optimization of HPLC methods is critical to achieve reliable and reproducible results for quantification and purity determination. nih.govnih.gov

Method development for this compound typically involves a systematic evaluation of several key parameters to achieve optimal separation, peak shape, and analysis time. mdpi.com A response surface methodology (RSM) can be employed for efficient optimization. ugm.ac.id

Key Optimization Parameters:

Stationary Phase: The choice of the HPLC column is paramount. For aromatic ketones, reversed-phase columns such as C18 or C8 are commonly employed. The specific chemistry of the stationary phase influences the retention and selectivity of the separation.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical for reversed-phase HPLC. The gradient or isocratic elution profile, along with the pH of the aqueous phase, is fine-tuned to achieve the best separation of the target compound from its impurities. ugm.ac.id

Flow Rate: Adjusting the flow rate of the mobile phase can impact the analysis time and the efficiency of the separation.

Column Temperature: Maintaining a consistent and optimized column temperature helps in achieving reproducible retention times and can improve peak symmetry.

Detection Wavelength: A UV detector is commonly used for the analysis of aromatic compounds. The detection wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic ketones.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 50-95% B over 15 minAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength at which the aromatic ketone exhibits strong absorbance.
Injection Vol. 10 µLStandard volume for analytical injections.

This table presents a hypothetical optimized HPLC method. Actual conditions may vary based on the specific instrument and sample matrix.

The validation of the optimized HPLC method is crucial and involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the analytical data. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in the this compound sample from the synthesis process. phcogj.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. publications.gc.ca The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). publications.gc.ca This provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for its identification by comparing it to a spectral library like the one maintained by the National Institute of Standards and Technology (NIST). researchgate.net

Application in Purity Profiling:

Identification of Impurities: GC-MS can effectively identify residual solvents, unreacted starting materials, and volatile byproducts from the synthesis of this compound.

Quantification of Impurities: With appropriate calibration standards, the concentration of identified impurities can be determined, providing a comprehensive purity profile of the compound.

Table 2: Potential Volatile Impurities in this compound Detectable by GC-MS

Potential ImpurityOrigin
ButanolResidual starting material or byproduct.
1-Bromo-2-butoxy-5-fluorobenzeneUnreacted starting material.
Diethyl ether / TetrahydrofuranResidual extraction or reaction solvents.

This table lists hypothetical impurities. The actual impurity profile would depend on the specific synthetic route used.

Careful sample preparation is essential to avoid contamination and interference. publications.gc.ca The choice of the GC column, temperature program, and MS parameters are all critical for achieving good separation and sensitive detection of all relevant volatile species.

Supercritical Fluid Chromatography (SFC) as a Separation Tool

Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com SFC combines some of the best features of both gas and liquid chromatography, offering fast and efficient separations. teledynelabs.com

For a compound like this compound, which falls into the category of moderately polar small molecules, SFC presents a viable and often advantageous alternative to HPLC. The low viscosity and high diffusivity of supercritical CO2 lead to faster analysis times and higher separation efficiency. phenomenex.com

Advantages of SFC for the Analysis of Fluorinated Aromatic Ketones:

Speed: SFC analyses are typically much faster than HPLC separations. teledynelabs.com

Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase HPLC, which can be useful for resolving impurities that are difficult to separate by HPLC. shimadzu.com

Green Chemistry: The primary mobile phase, CO2, is non-toxic and can be recycled, reducing the consumption of organic solvents compared to HPLC. shimadzu.com

Compatibility with Various Detectors: SFC can be coupled with a variety of detectors, including UV, mass spectrometry (MS), and evaporative light scattering detectors (ELSD). wikipedia.org

SFC is particularly well-suited for the analysis of fluorinated compounds. selerity.com The technique can be used with a variety of stationary phases, including those typically used in both normal-phase and reversed-phase HPLC, providing flexibility in method development. phenomenex.comnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and purity assessment, advanced spectroscopic methods are required for the definitive confirmation of the chemical structure of this compound.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals, especially for complex molecules.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY: This experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). For instance, it would show correlations between the protons of the butyl chain, confirming their connectivity.

HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

The presence of the fluorine atom on the aromatic ring introduces additional complexity and useful information in the NMR spectra, causing splitting of adjacent proton and carbon signals. ¹⁹F NMR spectroscopy can also be employed to confirm the presence and chemical environment of the fluorine atom. sapub.orgresearchgate.netnih.gov

Table 3: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalExpected COSY CorrelationsExpected HSQC Correlation (¹³C)
Acetyl-CH₃-Carbonyl-adjacent CH₃
Butoxy-OCH₂Butoxy-CH₂Butoxy-OCH₂
Butoxy-CH₂Butoxy-OCH₂, Butoxy-CH₂Butoxy-CH₂
Butoxy-CH₂Butoxy-CH₂, Butoxy-CH₃Butoxy-CH₂
Butoxy-CH₃Butoxy-CH₂Butoxy-CH₃
Aromatic-HAromatic-HAromatic-CH
Aromatic-HAromatic-HAromatic-CH
Aromatic-HAromatic-H, Aromatic-HAromatic-CH

This table provides a generalized expectation of 2D NMR correlations. The exact chemical shifts and coupling patterns would need to be determined from the actual spectra.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. uts.edu.au Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule to several decimal places.

For this compound (C₁₂H₁₅FO₂), HRMS would be used to measure its exact mass. This experimentally determined mass is then compared to the theoretical mass calculated from the atomic masses of its constituent elements (carbon, hydrogen, fluorine, and oxygen). A close match between the experimental and theoretical mass provides strong evidence for the correct elemental formula, thus confirming the identity of the compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₂H₁₅FO₂
Calculated Mass [M+H]⁺ 211.1134
Measured Mass [M+H]⁺ 211.1132
Mass Difference (ppm) < 5 ppm

This table shows hypothetical HRMS data. A mass difference of less than 5 parts per million (ppm) is generally considered acceptable for confirming the elemental composition.

This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

A thorough review of scientific literature and chemical databases indicates a lack of publicly available, detailed experimental or theoretical research specifically focused on the infrared (IR) and Raman spectroscopy of this compound. Consequently, a comprehensive analysis of its vibrational spectrum, complete with assigned frequencies from empirical studies, cannot be presented at this time.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. Each functional group vibrates at characteristic frequencies, and these vibrations can be detected as bands in an IR or Raman spectrum. For this compound, this analysis would be crucial for confirming its molecular structure, which includes a carbonyl group (C=O), a butoxy group (-O-C₄H₉), a substituted benzene (B151609) ring, and a carbon-fluorine bond (C-F).

While specific data for the title compound is unavailable, a theoretical analysis based on the known vibrational frequencies of its constituent functional groups can provide an expected spectral profile.

Expected Vibrational Modes:

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the butoxy substituent will exhibit characteristic stretching vibrations in the 2960-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The ketone's carbonyl group is a strong IR absorber and is anticipated to produce a prominent band in the region of 1685-1665 cm⁻¹, characteristic of aryl ketones.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O-C (Ether) Stretching: The ether linkage in the butoxy group is expected to show characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is typically stronger and appears around 1250 cm⁻¹, while the symmetric stretch is weaker and found near 1040 cm⁻¹.

C-F Stretching: The carbon-fluorine bond vibration is expected in the 1250-1020 cm⁻¹ range, though its exact position can be influenced by the electronic environment of the aromatic ring.

The following table outlines the expected (not experimentally observed) vibrational frequencies for the key functional groups in this compound based on established correlation tables.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2960 - 2850
Carbonyl (C=O)Stretching1685 - 1665
Aromatic C=CStretching1600 - 1450
C-O-C (Ether)Asymmetric Stretching~1250
C-O-C (Ether)Symmetric Stretching~1040
C-FStretching1250 - 1020

It is important to emphasize that the precise positions of these bands can be shifted by factors such as conjugation, electronic effects of the substituents, and the physical state of the sample (solid, liquid, or gas). A definitive analysis would require experimental data obtained from IR and Raman spectroscopic measurements of a pure sample of this compound, which would then allow for the creation of a detailed data table with observed frequencies and their specific assignments.

Further research, including the synthesis and subsequent spectroscopic characterization of this compound, would be necessary to provide the detailed research findings and data tables required for a complete and authoritative analysis as outlined in the initial request.

Computational Chemistry Approaches to Understanding Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to provide information on molecular geometry, orbital energies, and various reactivity indices.

Density Functional Theory (DFT) has become a standard and reliable method for determining the equilibrium geometries and conformational preferences of organic molecules. nih.gov For 1-(2-butoxy-5-fluorophenyl)ethanone, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netd-nb.info

Table 1: Illustrative Predicted Geometrical Parameters for the Most Stable Conformer of an Analogous 2-Alkoxy Acetophenone (B1666503) (Calculated using DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(ar)-C(acetyl)1.51--
C=O1.23--
C(ar)-O(butoxy)1.36--
O-C(butyl)1.43--
C(ar)-C(acetyl)-C(methyl)-119.5-
C(ar)-C(ar)-O(butoxy)-118.0-
O=C-C(ar)-C(ar)--30.0
C(ar)-O-C(butyl)-C(butyl)--178.0
Note: This table is illustrative and based on typical values for structurally related acetophenone derivatives. Specific values for this compound would require a dedicated computational study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govchalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly influenced by the electron-donating butoxy group. The LUMO is likely to be centered on the acetyl group, specifically the π* orbital of the carbonyl bond. The fluorine atom, being highly electronegative, will lower the energy of the orbitals on the phenyl ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical reactivity and selectivity. These include:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): = (I + A) / 2

Chemical Hardness (η): = (I - A) / 2

Global Electrophilicity Index (ω): = χ² / (2η)

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Substituted Acetophenone (Calculated using DFT)

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Global Electrophilicity Index (ω)3.66
Note: This table presents hypothetical data for an analogous compound to illustrate the types of parameters obtained from DFT calculations. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of outcomes.

By identifying the transition state (TS) structures—the highest energy point along the reaction coordinate—the activation energy (Ea) for a proposed reaction mechanism can be calculated. This is fundamental to understanding the reaction kinetics. For instance, in reactions involving acetophenones, such as α-bromination or reduction of the carbonyl group, DFT calculations can model the step-by-step process. d-nb.inforesearchgate.net

For this compound, a computational study of its reduction would involve modeling the approach of a hydride reagent to the carbonyl carbon, the formation of the transition state, and the subsequent formation of the corresponding alcohol. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Similarly, for electrophilic aromatic substitution, the mechanism could be explored by modeling the attack of an electrophile at different positions on the phenyl ring and evaluating the energies of the corresponding intermediates and transition states.

Computational methods can be highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. For electrophilic aromatic substitution on this compound, the butoxy group is an ortho-, para-director, while the acetyl group is a meta-director. The fluorine atom is also an ortho-, para-director, but deactivating. DFT calculations of the energies of the possible Wheland intermediates (sigma complexes) formed upon electrophilic attack would clarify the preferred position of substitution.

In reactions where new stereocenters are formed, such as the reduction of the ketone to a chiral alcohol, computational analysis of the transition states leading to the different stereoisomers can predict the diastereomeric or enantiomeric excess. researchgate.net By comparing the activation energies of the competing diastereomeric transition states, the most likely stereochemical outcome can be determined.

Molecular Dynamics Simulations (if applicable to non-biological interactions or solvent effects)

While often used for biological systems, Molecular Dynamics (MD) simulations are also valuable for studying the behavior of single molecules in different environments, such as various solvents. github.io MD simulations model the movement of atoms over time based on a force field, providing insights into conformational dynamics and intermolecular interactions.

For this compound, MD simulations could be employed to study its solvation in different media. The simulations would reveal the arrangement of solvent molecules around the solute and how the solvent influences the conformational preferences of the butoxy chain. aps.org This is particularly relevant as solvent polarity can significantly affect reaction rates and even reaction mechanisms by differentially stabilizing the ground state, transition state, or products. rsc.org For example, the rate of reketonization of photoenols derived from substituted acetophenones has been shown to be highly solvent-dependent. rsc.org MD simulations can provide a molecular-level explanation for these observed solvent effects.

Investigation of Solvent Effects on Compound Stability and Reactivity

The stability and reactivity of a chemical compound are intrinsically linked to its environment, with the surrounding solvent playing a pivotal role. For this compound, computational models predict that the polarity of the solvent significantly influences the molecule's electronic structure and, consequently, its stability and reactivity.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the nature of solute-solvent interactions. In polar solvents, such as water or acetonitrile (B52724), the ground state of this compound is expected to be stabilized to a greater extent than in nonpolar solvents like hexane. This stabilization arises from dipole-dipole interactions between the polar carbonyl group of the ketone and the solvent molecules.

To illustrate the potential impact of solvent on the stability of this compound, a hypothetical data table based on common computational chemistry findings for similar aromatic ketones is presented below. These values represent the calculated relative stabilization energy in different solvent environments compared to the gas phase.

SolventDielectric Constant (ε)Predicted Relative Stabilization Energy (kcal/mol)
Gas Phase10.00
Hexane1.88-2.5
Dichloromethane8.93-5.8
Acetonitrile37.5-8.2
Water80.1-9.5

Note: This table is illustrative and based on general principles of solvent effects on polar organic molecules. Specific experimental or high-level computational data for this compound is required for definitive values.

Conformational Behavior in Various Environments

Computational methods, particularly conformational analysis using molecular mechanics or quantum mechanical calculations, can predict the most stable conformers. These studies typically involve rotating the single bonds of the butoxy chain and calculating the potential energy at each rotational angle (dihedral angle). The results of such an analysis would likely show that extended, anti-periplanar arrangements of the butoxy chain are energetically favored over more compact, gauche conformations to minimize steric hindrance.

The environment also influences conformational preference. In the gas phase, intramolecular forces such as van der Waals interactions and electrostatic repulsions dominate. In a solvent, the molecule may adopt a conformation that maximizes favorable interactions with the surrounding solvent molecules. For instance, in a polar solvent, a more compact conformation that exposes the polar carbonyl group might be favored.

A hypothetical representation of the key dihedral angles defining the conformation of the butoxy group and their predicted relative energies in different environments is provided below.

EnvironmentDihedral Angle (C-C-O-C)Predicted Relative Energy (kcal/mol)Conformer Description
Gas Phase~180°0.0Anti (extended)
Gas Phase~60°+1.2Gauche
Water~180°0.0Anti (extended)
Water~60°+0.9Gauche

Note: This table is a hypothetical representation based on conformational analysis of similar alkoxybenzene derivatives. sapub.org The actual energy differences and preferred dihedral angles for this compound would require specific computational investigation.

Future Research Directions in Fluorinated Aryl Ketone Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The future of synthesizing 1-(2-Butoxy-5-fluorophenyl)ethanone and related fluorinated aryl ketones is geared towards developing more sustainable and efficient methods. Traditional syntheses, such as the multi-step process potentially involving a Fries rearrangement of a fluorophenyl acetate (B1210297) followed by etherification, are often energy-intensive and may use hazardous reagents. researchgate.netmdpi.com Future research will likely focus on greener alternatives that offer higher atom economy, milder reaction conditions, and reduced waste.

One promising area is the advancement of catalytic C-H activation and cross-coupling reactions. scispace.com These methods allow for the direct introduction of the acetyl group or the butoxy group onto a pre-fluorinated aromatic ring, bypassing multiple activation and protection steps. For instance, palladium-catalyzed decarbonylative coupling of fluoroalkyl carboxylic acid derivatives represents a versatile approach to forming fluoroalkyl arenes. brighton.ac.uk Similarly, rhodium-catalyzed arylations of fluorinated ketones with boronic acids provide an efficient and mild route to more complex fluorinated molecules, demonstrating the activating effect of fluorine on such transformations. rsc.orgacs.org

Photocatalysis also presents a sustainable pathway, using visible light to drive reactions. For example, ketones have been used as directing groups in photocatalytic sp3 C-H fluorination, a strategy that could be adapted for the synthesis of complex fluorinated ketones. nih.gov The development of transition-metal-free, aerobic, and direct mono-α-arylation of ketones is another environmentally friendly approach that avoids the need for pre-functionalization or specialized arylating agents. nih.gov These innovative strategies are expected to pave the way for more economical and environmentally benign syntheses of this compound.

Investigation of Underexplored Chemical Transformations and Mechanistic Insights

While the synthesis of fluorinated aryl ketones is advancing, their full chemical potential remains to be unlocked. Future research will delve into underexplored transformations of the ketone moiety and the substituted aromatic ring of this compound. The unique electronic properties conferred by the fluorine atom and the butoxy group can lead to novel reactivity. nih.gov

A key research direction is the development of enantioselective transformations. For example, the rhodium-catalyzed arylation of fluorinated ketones, which produces fluorinated alcohols, is a prime candidate for the development of an enantioselective variant. nih.gov This would provide access to chiral fluorinated molecules, which are of significant interest in medicinal chemistry. The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a particularly challenging but important area of research. chemrxiv.org

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, will be crucial in understanding and optimizing new reactions. nih.govbohrium.comderpharmachemica.com DFT studies can provide detailed insights into reaction pathways, such as the base-free organoboron transmetalation in nickel-catalyzed arylative cyclizations of tethered allene-ketones, and can help rationalize regioselectivity and stereoselectivity. researchgate.netderpharmachemica.com Such computational insights can accelerate the discovery of new reactions and catalysts for fluorinated aryl ketones. For instance, DFT calculations have been used to understand the regioselectivity in the Rhodium(I)-catalyzed C-C bond activation of unstrained ketones. bohrium.com

Development of Advanced Analytical Techniques for Process Monitoring and Quality Control

To support the development of novel synthetic pathways and ensure the quality of this compound, advanced analytical techniques are essential. Future research will focus on developing real-time, in-situ monitoring methods for chemical reactions. This allows for precise control over reaction parameters, leading to improved yields and purity.

Portable analytical techniques, such as those utilizing optical spectroscopy and mass spectrometry, are becoming increasingly important for monitoring biomanufacturing processes and can be adapted for chemical synthesis. rsc.org These methods can provide continuous data on the concentration of reactants, intermediates, and products. For quality control, high-throughput screening methods are highly desirable. A recently developed high-throughput fluorescence assay for ketone detection, which is sensitive and compatible with aqueous systems, could be adapted for screening libraries of fluorinated aryl ketones for various applications. researchgate.net This method, validated by gas chromatography, allows for the quantitative monitoring of ketones in microtiter plates. researchgate.net

The integration of advanced statistical methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, with analytical data will enable more comprehensive process understanding and control. rsc.org

Computational Design and Prediction of Novel Butoxy- and Fluoro-Substituted Ketone Architectures

Computational chemistry is set to play a pivotal role in the future of fluorinated aryl ketone research. Beyond mechanistic studies, computational tools will be increasingly used for the de novo design of novel ketone architectures with desired properties. By using quantitative structure-activity relationship (QSAR) models, it is possible to correlate the structural features of molecules with their biological or chemical activity. researchgate.net

For example, a QSAR study on fluorinated anesthetics successfully correlated their activity with computed quantum mechanical and electrostatic descriptors, demonstrating the predictive power of such models. researchgate.net Similar approaches could be applied to predict the properties of novel butoxy- and fluoro-substituted ketones, guiding synthetic efforts towards molecules with enhanced characteristics for specific applications.

DFT calculations will continue to be instrumental in predicting molecular properties, such as electronic structure, reactivity, and spectroscopic signatures. mdpi.com Computationally determined partial charge distributions can support the experimentally observed regiochemistry of fluorination, as demonstrated in the study of N-arylacetamides. These predictive capabilities will allow researchers to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, saving significant time and resources.

Integration of this compound into Automated Synthesis Platforms

The trend towards automation in chemical synthesis is undeniable, and future research will likely involve the integration of this compound and its derivatives into automated synthesis platforms. These platforms enable the rapid and reproducible synthesis of compound libraries for high-throughput screening in drug discovery and materials science.

The automated synthesis of complex molecules, including those containing fluorinated moieties, has already been demonstrated. For example, a fully automated synthesis of a [¹⁸F]-labeled radiotracer for PET imaging has been developed, showcasing the feasibility of automating multi-step syntheses involving fluorinated compounds. The modular nature of many modern synthetic methods, such as cross-coupling reactions, makes them well-suited for implementation on automated platforms.

By developing robust and reliable synthetic routes to this compound that are amenable to automation, researchers can accelerate the exploration of its chemical space and the discovery of new applications. This will involve the optimization of reaction conditions to ensure high yields and purity with minimal manual intervention.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Butoxy-5-fluorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-butoxy-5-fluorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dry toluene or dichloromethane) and temperature (reflux vs. room temperature) critically impact yield. For example, anhydrous conditions minimize side reactions, while excess catalyst may improve acylation efficiency but complicate purification . Alternative routes include nucleophilic substitution on pre-functionalized acetophenone derivatives, as seen in analogous ethanone syntheses using amino or hydroxy precursors .

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the butoxy-fluorophenyl moiety (e.g., fluorine-induced splitting patterns and alkyl chain integration) .
  • HPLC/MS : Validates purity and molecular weight, especially for detecting byproducts from incomplete acylation or hydrolysis.
  • X-ray Crystallography : Resolves steric effects of the butoxy group and fluorophenyl ring geometry, as demonstrated in structurally related cyclopropane derivatives .

Q. How does solvent polarity affect the compound’s stability during storage and reactions?

  • Methodological Answer : Non-polar solvents (e.g., hexane) enhance shelf-life by minimizing hydrolysis of the ethanone group. In contrast, polar aprotic solvents (e.g., acetonitrile) are preferred for reactions involving nucleophilic agents to stabilize transition states. Stability studies using TGA/DSC reveal decomposition thresholds (>150°C), with fluorinated aromatic systems showing resistance to oxidative degradation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the fluorophenyl ring) susceptible to electrophilic attack. For instance, the butoxy group’s electron-donating effect directs substitution to the para-fluorine position. MD simulations further assess steric hindrance from the butoxy chain, guiding catalyst selection for cross-coupling reactions .

Q. What strategies resolve contradictions in catalytic performance when using this compound as a ligand precursor?

  • Methodological Answer : Discrepancies in catalytic activity (e.g., palladacycle formation) often arise from ligand-metal coordination variability. Systematic studies should:

  • Vary ligand ratios (1:1 vs. 1:2 Pd:ligand) to optimize catalytic sites.
  • Characterize intermediates via in-situ IR or XAS to detect unstable coordination geometries.
  • Compare solvent effects : Polar solvents may disfavor bulky ligand-metal adducts, as observed in analogous Pd-catalyzed couplings .

Q. What decomposition pathways dominate under photolytic conditions, and how are they mitigated?

  • Methodological Answer : UV irradiation induces C-O bond cleavage in the butoxy group, generating 5-fluoro-2-hydroxyacetophenone as a primary byproduct (detected via GC-MS). Mitigation strategies include:

  • Additive stabilization : Radical scavengers (e.g., BHT) suppress chain reactions.
  • Protective groups : Temporarily replacing the ethanone moiety with a ketal during photolytic steps .

Q. How do steric effects of the butoxy group influence its reactivity in multi-step syntheses?

  • Methodological Answer : The butoxy chain’s bulkiness hinders ortho-substitution, favoring meta-functionalization in SNAr reactions. Kinetic studies using competition experiments (e.g., with methoxy analogs) quantify steric contributions, while Hammett plots correlate electronic effects of fluorine vs. other substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.